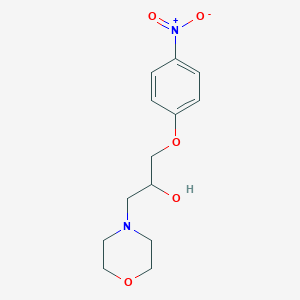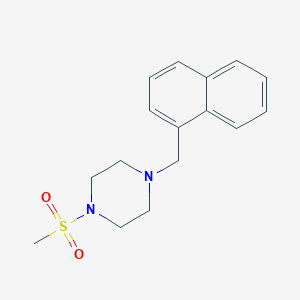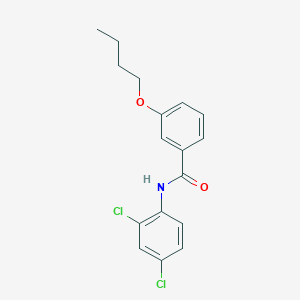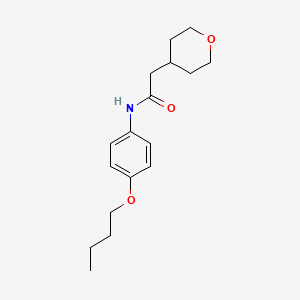![molecular formula C15H14F3NO B5150601 (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as 2-MeO-DOM or 2-methoxy-4-(2,4,5-trifluorophenyl)-N-(2-methoxybenzyl)phenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used in scientific research since then.
Mecanismo De Acción
The mechanism of action of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as serotonin and dopamine. This results in the alteration of perception, mood, and cognition, as well as the induction of hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychedelic effects may also pose a limitation, as they can interfere with the interpretation of experimental results. Additionally, its potential for abuse and toxicity should be taken into consideration when handling and using the compound.
Direcciones Futuras
For research on (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include further studies on its pharmacological properties and potential therapeutic applications. For example, it may be useful in the treatment of mood disorders, such as depression and anxiety, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its effects on the immune system and inflammation should be explored, as they may have implications for the treatment of autoimmune disorders. Finally, the development of safer and more selective analogs of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine may lead to the discovery of new drugs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves several steps, including the reaction of 2-methoxyphenylacetonitrile with trifluoromethylphenyl magnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reductive amination of the intermediate with 2-methoxybenzylamine. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of many drugs. Studies have also shown that (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has a high affinity for the dopamine transporter, which may contribute to its stimulant effects.
Propiedades
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-5-3-2-4-13(14)19-10-11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJEMIEWIKWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)

![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)



![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)
